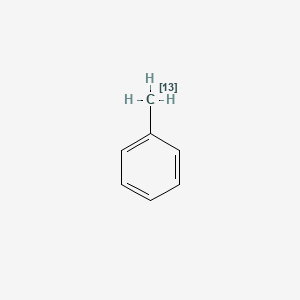

Methyl-13C-benzene

Description

Significance of Carbon-13 Labeling in Organic Chemistry and Related Disciplines

The use of carbon-13 (¹³C) as a labeling isotope offers significant advantages in the study of organic molecules. Unlike its radioactive counterpart, carbon-14, ¹³C is a stable isotope, meaning it does not decay over time. This non-radioactive nature makes ¹³C-labeled compounds safer to handle and eliminates the need for specialized radiological equipment and disposal protocols.

One of the most powerful techniques for analyzing ¹³C-labeled compounds is Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C nucleus has a nuclear spin, making it NMR-active. While the natural abundance of ¹³C is only about 1.1%, artificial enrichment in a molecule like Methyl-13C-benzene dramatically enhances the signal in ¹³C-NMR spectra. This allows for detailed structural elucidation and the tracking of specific carbon atoms through reaction pathways. The large chemical shift range of ¹³C NMR provides excellent resolution, allowing researchers to distinguish between different carbon environments within a molecule.

In addition to NMR, mass spectrometry (MS) is a crucial technique for detecting and quantifying ¹³C-labeled compounds. The mass difference between ¹²C and ¹³C allows for the clear identification of labeled molecules and their fragments, providing insights into metabolic transformations and reaction mechanisms.

The applications of ¹³C labeling are vast and cut across multiple disciplines:

Mechanistic and Kinetic Studies: Elucidating the intricate steps of chemical reactions.

Metabolic Research: Tracing the metabolic fate of drugs, nutrients, and other compounds within biological systems.

Environmental Science: Studying the degradation and transformation of pollutants in the environment.

Materials Science: Investigating the structure and properties of polymers and other materials.

Historical Context and Evolution of Isotopic Tracing Techniques

The concept of isotopes—atoms of the same element with different numbers of neutrons—emerged in the early 20th century. Frederick Soddy, a British chemist, proposed the term "isotope" in 1913 to describe elements that occupy the same position on the periodic table but have different atomic masses. The physical evidence for isotopes was solidified by the work of J.J. Thomson and Francis William Aston, who developed the first mass spectrographs. Aston's work, for which he received the Nobel Prize in Chemistry in 1922, was instrumental in identifying the isotopes of numerous elements.

The use of isotopes as tracers in scientific research began with naturally occurring radioactive isotopes. However, the discovery of artificial radioactivity in 1934 and the subsequent availability of a wider range of isotopes, including stable isotopes like ¹³C, revolutionized the field. Early applications focused on using these tracers to follow the course of chemical reactions and biological processes.

The development of sophisticated analytical techniques, particularly mass spectrometry and NMR spectroscopy, has been paramount to the advancement of isotopic tracing. The refinement of these instruments has enabled scientists to detect and quantify isotopic labels with increasing sensitivity and precision, opening up new frontiers in research.

Unique Advantages of this compound as a Probing Molecule

This compound, which is toluene (B28343) with the carbon atom of the methyl group specifically labeled with ¹³C, offers several distinct advantages as a research tool:

Specific Labeling: The single ¹³C label in the methyl group provides a precise point of reference for tracking the molecule's transformations. This is particularly useful in studying reactions that involve the methyl group, such as oxidation or transfer reactions.

Probing Aromatic Systems: As a derivative of benzene (B151609), it serves as an excellent model for studying the chemistry of aromatic compounds, which are fundamental building blocks in organic chemistry and biochemistry.

Versatility in Mechanistic Studies: It has been instrumental in investigating a wide range of reaction mechanisms. For instance, studies on the methylation of toluene using ¹³C-labeled methanol (B129727) have provided insights into the formation of other hydrocarbons over zeolite catalysts.

Environmental Tracer: Given that toluene is a significant environmental pollutant, this compound is a valuable tool for studying its biodegradation and fate in various ecosystems. By tracing the ¹³C label, researchers can identify the metabolic pathways used by microorganisms to break down toluene.

Spectroscopic Clarity: The distinct signal of the ¹³C-labeled methyl group in NMR and MS analyses simplifies spectral interpretation and allows for unambiguous tracking of this specific carbon atom.

Spectroscopic Properties and Analytical Characterization

The unique spectroscopic signature of this compound, arising from the presence of the carbon-13 isotope in the methyl group, is fundamental to its utility as a tracer molecule. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and environment of atoms within a molecule. In the context of this compound, both ¹H NMR and ¹³C NMR are employed.

¹³C NMR Spectroscopy: The most direct method for observing the labeled carbon is ¹³C NMR. The carbon-13 nucleus has a nuclear spin of 1/2, making it NMR-active. The chemical shift of the ¹³C-labeled methyl carbon in toluene typically appears around 21 ppm. The large chemical shift range in ¹³C NMR (up to 200 ppm) allows for clear separation of signals from different carbon atoms in a molecule, minimizing spectral overlap. Broadband decoupling is a common technique used to simplify the spectrum by removing the coupling between carbon and proton nuclei, resulting in each unique carbon appearing as a single peak.

¹H NMR Spectroscopy: While ¹H NMR primarily observes protons, the presence of a neighboring ¹³C atom can influence the proton spectrum. This results in "satellite" peaks flanking the main proton signal of the methyl group due to ¹H-¹³C coupling. The intensity of these satellite peaks relative to the main peak can confirm the level of ¹³C enrichment.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for distinguishing between isotopically labeled and unlabeled molecules.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak will appear at a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled toluene. This allows for the direct detection and quantification of the labeled compound in a mixture.

Fragmentation Analysis: During mass spectrometry, molecules can break apart into characteristic fragments. By analyzing the masses of these fragments, researchers can determine the position of the ¹³C label within the molecule and track its fate during a chemical reaction or metabolic process. For example, in studies of toluene degradation, the detection of ¹³C in metabolites provides direct evidence of the transformation pathway.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The substitution of a ¹²C atom with a heavier ¹³C atom can cause a small but detectable shift in the vibrational frequencies of the bonds involving that carbon atom. This isotopic shift can provide additional confirmation of labeling and can be used to study the dynamics of chemical reactions.

| Analytical Technique | Key Information Provided for this compound |

| ¹³C NMR Spectroscopy | Direct detection and quantification of the ¹³C label, structural information. |

| ¹H NMR Spectroscopy | Confirmation of ¹³C enrichment through satellite peaks. |

| Mass Spectrometry (MS) | Determination of molecular weight and isotopic enrichment, analysis of labeled fragments to trace metabolic pathways. |

| Vibrational Spectroscopy | Confirmation of labeling through isotopic shifts in vibrational frequencies. |

Applications in Mechanistic and Metabolic Studies

The strategic placement of a ¹³C label in the methyl group of toluene makes this compound a powerful tool for unraveling complex chemical and biological transformations.

Elucidation of Reaction Mechanisms in Organic Synthesis

This compound is employed to trace the path of the methyl group through various organic reactions, providing unambiguous evidence for proposed mechanisms.

Catalytic Reactions: In the field of catalysis, particularly with zeolites, ¹³C-labeled toluene has been used to study hydrocarbon transformations. For example, in the methylation of toluene with ¹³C-labeled methanol over zeolite catalysts, the distribution of the ¹³C label in the products (like xylene and other polymethylbenzenes) reveals the operation of a "hydrocarbon pool" mechanism, where the added methyl group becomes part of a larger reactive intermediate pool within the zeolite pores. This has been crucial in understanding how small molecules like methanol are converted into larger, more valuable hydrocarbons.

Transmethylation Reactions: The transfer of a methyl group from one molecule to another is a fundamental process in organic chemistry. By using this compound, researchers can definitively track the movement of the labeled methyl group, confirming whether a reaction proceeds via an intermolecular or intramolecular pathway.

Tracing Metabolic Pathways of Aromatic Compounds

Toluene is a common environmental pollutant, and understanding how microorganisms break it down is crucial for bioremediation efforts. This compound serves as an invaluable tracer in these studies.

Biodegradation of Toluene: When microorganisms are fed this compound, the ¹³C label is incorporated into their metabolic products. By identifying these labeled metabolites using techniques like GC-MS, scientists can map out the specific biochemical pathways involved in toluene degradation. For instance, studies have used ¹³C-labeled toluene to confirm that in some anaerobic bacteria, the initial step of degradation involves the addition of the toluene methyl group to fumarate (B1241708), forming benzylsuccinate.

Assimilation into Biomass: Researchers can also track the incorporation of the ¹³C label from this compound into the cellular components of microorganisms, such as fatty acids. This provides direct evidence that the organism is not only breaking down the toluene but also using its carbon to build new cellular material. This has been demonstrated in studies with sulfate-reducing bacteria, where the analysis of phospholipid fatty acids (PLFAs) showed significant ¹³C enrichment after incubation with ¹³C-labeled toluene.

Investigating Isotope Effects in Chemical Reactions

The difference in mass between ¹²C and ¹³C can lead to small differences in reaction rates, known as kinetic isotope effects (KIEs). While typically small for carbon, these effects can provide detailed information about the transition state of a reaction. Studying the KIEs in reactions involving this compound can help to pinpoint the rate-determining step and provide insights into the geometry of the transition state.

Role in Environmental and Atmospheric Chemistry

This compound is a crucial tool for understanding the fate and impact of toluene, a widespread aromatic hydrocarbon, in the environment.

Monitoring the Biodegradation of Toluene in Contaminated Sites

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to assess the natural attenuation of pollutants in soil and groundwater. By measuring the ratio of ¹³C to ¹²C in the remaining toluene at a contaminated site, scientists can determine if biodegradation is occurring.

Field Studies: In situ biotraps amended with this compound have been deployed in contaminated aquifers to provide definitive proof of biodegradation. In these studies, microorganisms colonize the traps and consume the labeled toluene. Subsequent analysis of microbial biomarkers, such as fatty acids, reveals the incorporation of the ¹³C label, confirming that indigenous microorganisms are actively degrading the toluene under the actual field conditions.

Distinguishing Degradation from Other Processes: Isotope analysis helps to distinguish between the loss of a contaminant due to biodegradation and its loss due to physical processes like dilution or volatilization. Biodegradation often leads to a characteristic enrichment of the heavier isotope (¹³C) in the remaining pool of the contaminant, a phenomenon known as isotope fractionation.

Studies on the Environmental Fate and Transport of Aromatic Hydrocarbons

By using this compound in controlled laboratory experiments that simulate environmental conditions, researchers can study the various processes that affect the transport and transformation of toluene.

Sorption and Desorption: The interaction of toluene with soil and sediment particles can be investigated using its ¹³C-labeled counterpart. This helps in developing more accurate models for predicting how toluene moves through the subsurface.

Applications in Atmospheric Chemistry and Air Pollution Studies

Toluene is a significant component of urban air pollution, primarily from vehicle exhaust and industrial emissions. Stable isotope analysis can provide insights into the sources and atmospheric processing of toluene.

Source Apportionment: Different sources of toluene (e.g., gasoline evaporation vs. industrial solvents) may have slightly different ¹³C/¹²C ratios. By measuring the isotopic signature of toluene in air samples, it may be possible to trace it back to its primary sources.

Photochemical Aging: Toluene is removed from the atmosphere primarily through reactions with hydroxyl radicals. This process can lead to isotopic fractionation. By measuring the change in the ¹³C/¹²C ratio of toluene in the atmosphere, scientists can estimate its "photochemical age," or how long it has been in the atmosphere and undergoing degradation.

Synthesis and Preparation of this compound

The synthesis of isotopically labeled compounds like this compound requires specialized methods to introduce the ¹³C atom at a specific position.

Common Synthetic Routes for ¹³C Labeling of the Methyl Group

A common and direct approach to synthesizing this compound involves the reaction of a benzene derivative with a ¹³C-labeled methylating agent.

Friedel-Crafts Alkylation: A classic method in organic chemistry, the Friedel-Crafts alkylation can be adapted for isotopic labeling. For example, reacting benzene with a ¹³C-labeled methyl halide (like ¹³C-methyl iodide) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can produce this compound. However, controlling polyalkylation can be a challenge with this method.

From Labeled Methanol: A more controlled synthesis might involve reacting benzene with ¹³C-labeled methanol in the presence of an acid catalyst.

From Labeled Carbon Dioxide: More complex, multi-step syntheses can start from a simple ¹³C source like ¹³C-carbon dioxide (¹³CO₂). This might involve the reduction of ¹³CO₂ to ¹³C-methanol, which is then used in a subsequent step to methylate a benzene ring.

Purification and Quality Control of the Labeled Compound

After synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, and unlabeled toluene.

Purification Techniques: Standard organic chemistry purification techniques such as distillation and chromatography (e.g., gas chromatography or column chromatography) are used to isolate the pure this compound.

Quality Control: The purity and isotopic enrichment of the final product are critical for its use in research.

NMR Spectroscopy: As discussed previously, ¹H and ¹³C NMR are used to confirm the structure and the position of the label.

Mass Spectrometry: MS is used to verify the molecular weight and determine the percentage of ¹³C enrichment. High isotopic enrichment (typically >98%) is desirable for most applications to ensure clear and unambiguous results.

The availability of high-purity, isotopically enriched this compound from commercial suppliers has greatly facilitated its use in a wide range of scientific investigations.

Structure

3D Structure

Propriétés

IUPAC Name |

(113C)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480404 | |

| Record name | Methyl-13C-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-23-9 | |

| Record name | Methyl-13C-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6933-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Methyl 13c Benzene

Regiospecific Synthesis of Methyl-13C-benzene Isomers

The synthesis of Methyl-¹³C-benzene, where the ¹³C is specifically located in the methyl group, necessitates regiospecific methods that can control the exact position of the isotopic label.

Directed Alkylation Approaches for ¹³C Incorporation

Directed alkylation is a powerful strategy for the regiospecific synthesis of isotopically labeled compounds. In the context of Methyl-¹³C-benzene, this typically involves the reaction of a benzene-containing nucleophile with a ¹³C-labeled methylating agent. A common approach is the Friedel-Crafts alkylation, where benzene (B151609) reacts with a ¹³C-labeled methyl halide (e.g., ¹³CH₃I or ¹³CH₃Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via the formation of a ¹³C-methyl carbocation, which then alkylates the benzene ring. To minimize overalkylation and the formation of isomeric xylenes (B1142099), a large excess of benzene is often used.

Transition metal-catalyzed cross-coupling reactions offer another sophisticated route. For instance, a Grignard reagent prepared from a bromobenzene (B47551) derivative can be coupled with a ¹³C-labeled methylating agent in the presence of a suitable catalyst. Palladium-catalyzed C-H functionalization has also emerged as a versatile method for creating C-C bonds, offering potential pathways for the introduction of a ¹³C-methyl group onto a benzene ring with high precision.

Multi-step Synthetic Routes from ¹³C-Labeled Precursors

Multi-step syntheses provide a high degree of control over the final product's structure and isotopic placement. A versatile and widely used ¹³C-labeled precursor is ¹³C-methanol (¹³CH₃OH). This can be converted into a more reactive methylating agent, such as ¹³C-methyl iodide, through reaction with hydroiodic acid. This labeled methyl iodide can then be used in alkylation reactions as described above.

Another route involves the use of ¹³C-labeled diethyl malonate. This can be alkylated and subsequently transformed through a series of reactions to yield the desired labeled product. For example, a five-step synthesis utilizing [¹³C-1,3]-diethyl malonate has been reported for the creation of other ¹³C-labeled compounds. While more complex, these multi-step approaches are invaluable when high isotopic purity and specific labeling patterns are required.

A notable example of a multi-step synthesis starts with the conversion of ¹³CH₃OH to trimethylsilyl[¹³C]methane, a versatile ¹³C-labeling reagent. This process involves several steps, including the formation of an imine, followed by hydrogenation and diazotization. The resulting labeled reagent can then be used in various subsequent reactions to introduce the ¹³C-methyl group.

In Situ Labeling and Derivatization Techniques for Mechanistic Studies

For mechanistic investigations, in situ labeling techniques are particularly valuable. These methods often involve the introduction of the ¹³C-label during the course of a reaction or in a complex biological matrix to trace the fate of the methyl group. For example, in biodegradation studies, biotraps amended with ¹³C-labeled benzene can be used to monitor the incorporation of the labeled carbon into microbial biomass under real-world aquifer conditions.

Derivatization is another key technique used in conjunction with analytical methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). While not a direct synthesis of Methyl-¹³C-benzene itself, derivatization of a precursor or a metabolic product with a ¹³C-methylating agent can be used to enhance detection sensitivity and provide structural information. For instance, methylating agents like diazomethane (B1218177) or methyl iodide can be used for this purpose. The use of isotopically labeled derivatization reagents is also a powerful strategy for creating internal standards for quantitative analysis.

Isotopic Enrichment and Purity Assessment in Synthesis

A critical aspect of synthesizing isotopically labeled compounds is the determination of isotopic enrichment and purity. Isotopic enrichment refers to the mole fraction of the specific isotope at a particular site within the molecule, expressed as a percentage. This is distinct from species abundance, which is the percentage of molecules with the same isotopic composition.

Several analytical techniques are employed to assess isotopic enrichment and purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the ¹³C-labeled species compared to the unlabeled compound can be accurately quantified. Advances in time-of-flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more precise measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the structural integrity and the specific position of the isotopic label. ¹³C NMR can directly detect the labeled carbon atom, and the chemical shift provides information about its chemical environment. Techniques like 1D INADEQUATE can be used to observe carbon-carbon coupling constants, further confirming the structure.

A combination of MS and NMR is often used to provide a comprehensive assessment of both isotopic enrichment and structural purity. A certificate of analysis accompanying a synthesized labeled compound will typically include data on chemical purity and a measurement of isotopic enrichment.

Scalability Considerations for Research Applications

The ability to scale up the synthesis of Methyl-¹³C-benzene is crucial for its use in various research applications, from small-scale mechanistic studies to larger-scale pre-clinical trials. Laboratories specializing in custom synthesis are often equipped with reactors of varying capacities, from a few liters to 50 liters or more, allowing for production at scales ranging from grams to kilograms.

The choice of synthetic route significantly impacts scalability. For instance, while classical Friedel-Crafts alkylation can be performed on a large scale, it may lead to byproducts that require extensive purification. One-step syntheses are generally more scalable and atom-economic. The development of chromatography-free synthesis methods is also a key consideration for improving the efficiency and cost-effectiveness of large-scale production. Ultimately, the scalability of a particular synthetic method depends on factors such as the availability and cost of the ¹³C-labeled starting materials, the efficiency of each reaction step, and the ease of purification.

Advanced Spectroscopic Characterization and Elucidation of Methyl 13c Benzene

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for analyzing Methyl-13C-benzene, providing critical data on its isotopic purity and fragmentation behavior. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺•). For this compound, this peak appears at a mass-to-charge ratio (m/z) of 93, which is one unit higher than that of unlabeled toluene (B28343) (m/z 92). The relative intensity of the m/z 93 peak compared to the m/z 92 peak allows for the determination of the compound's isotopic enrichment.

The fragmentation pattern of this compound is characteristic of alkyl-substituted benzenes. The most abundant fragment ion is typically observed at m/z 92, resulting from the loss of a hydrogen atom from the molecular ion. This [M-H]⁺ ion often rearranges to form the highly stable tropylium (B1234903) cation. The presence of the ¹³C label in the methyl group allows for detailed studies of these fragmentation pathways. Other significant fragments can be observed, and their relative abundances are key to structural elucidation.

Table 2: Principal Mass Spectral Fragments of this compound (EI-MS) This table is interactive. Users can sort the data by clicking on the column headers.

| Ion Description | Fragment Formula | m/z | Typical Relative Intensity |

|---|---|---|---|

| Molecular Ion | [¹³CC₆H₈]⁺• | 93 | High |

| Loss of H | [¹³CC₆H₇]⁺ | 92 | Base Peak |

| Unlabeled Toluene | [C₇H₈]⁺• | 92 | Varies (Isotopic Impurity) |

| Tropylium Ion (from unlabeled) | [C₇H₇]⁺ | 91 | Varies (Isotopic Impurity) |

| Phenyl Ion | [C₆H₅]⁺ | 77 | Moderate |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the molecular structure of this compound. The substitution of a ¹²C with a ¹³C atom in the methyl group induces a measurable shift in the vibrational frequencies of the bonds involving that carbon atom, a phenomenon known as an isotopic shift.

In the FT-IR spectrum, C-H stretching vibrations of the aromatic ring are typically found in the 3000-3100 cm⁻¹ region. The C-H stretching of the methyl group appears at slightly lower wavenumbers, generally between 2850-3000 cm⁻¹. The specific ¹³C-H stretching frequency will be lower than the corresponding ¹²C-H stretch due to the heavier isotope. In-ring C-C stretching vibrations for the aromatic ring are observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy offers complementary data. The symmetric ring-breathing mode of the benzene (B151609) ring, around 1000 cm⁻¹, is often a strong and characteristic peak in the Raman spectrum. The isotopic substitution can be particularly useful in assigning specific vibrational modes by observing which peaks shift upon labeling.

Table 3: Key Vibrational Mode Frequencies for this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Vibrational Mode | Approximate FT-IR Frequency (cm⁻¹) | Approximate Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Methyl ¹³C-H Stretch | 2850-2980 | 2850-2980 |

| Aromatic C=C In-Ring Stretch | 1450-1610 | 1450-1610 |

| Methyl Umbrella Mode | ~1375 | ~1375 |

| Ring Breathing Mode | Weak/Inactive | ~1000 |

Advanced Optical Spectroscopy (e.g., UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy of this compound is used to study its electronic transitions. The spectrum is primarily characterized by π → π* transitions within the aromatic ring. The presence of the methyl group causes a minor red shift (bathochromic shift) in the absorption bands compared to unsubstituted benzene.

The UV-Vis spectrum of toluene, and by extension this compound, typically displays two main absorption bands when measured in a non-polar solvent like hexane (B92381) or cyclohexane. A strong absorption band (the E₂-band) is observed at shorter wavelengths, around 207-210 nm. A second, much weaker band (the B-band), which often shows vibrational fine structure, appears at longer wavelengths, around 260-270 nm. The isotopic labeling in the methyl group has a negligible effect on the electronic structure of the chromophore, meaning the UV-Vis spectrum of this compound is virtually identical to that of natural abundance toluene.

Table 4: UV-Vis Absorption Maxima for this compound in Hexane This table is interactive. Users can sort the data by clicking on the column headers.

| Transition Band | Approximate λₘₐₓ (nm) | Description |

|---|---|---|

| E₂-band | ~207 | Strong π → π* transition |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Toluene |

| Tetramethylsilane (TMS) |

| Chloroform-d (CDCl₃) |

| Benzene-d₆ |

| Acetone-d₆ |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) |

| Hexane |

Mechanistic Investigations Via Isotopic Tracing with Methyl 13c Benzene

Elucidation of Organic Reaction Mechanisms

The strategic placement of the ¹³C label in the methyl group of toluene (B28343) (methylbenzene) enables detailed investigations into several classes of organic reactions.

Rearrangement Pathways and Carbon Scrambling Studies

Isotopic labeling with Methyl-13C-benzene is instrumental in tracking rearrangement reactions and instances of carbon scrambling, where atoms within a molecule exchange positions. In the gas phase, the study of ionized alkylbenzenes has revealed complex isomerization and fragmentation processes. The term "scrambling" itself has evolved from a descriptor of seemingly random atomic reorganizations to the recognition of well-defined ionic intermediates and reaction pathways.

For instance, in the study of C₇H₈⁺ isomers, which includes the toluene radical cation, various intermediates like ionized norcaradiene have been proposed to explain the observed rearrangements. The use of ¹³C labeling in the methyl group allows researchers to follow the distribution of the label in the products, thereby confirming or refuting proposed rearrangement mechanisms. Similarly, studies on the isomerization of other labeled compounds, such as propane (B168953) over zeolite catalysts, have utilized ¹³C NMR spectroscopy to monitor the kinetics of carbon scrambling. These studies have demonstrated that intramolecular carbon transfer occurs, and the rates of such processes can be quantified. The ability to track the ¹³C label provides direct evidence for the existence of transient intermediates and the pathways through which they interconvert.

Alkylation and Dealkylation Mechanism Probing

Alkylation and dealkylation are fundamental reactions in organic chemistry, particularly in the context of Friedel-Crafts reactions and industrial catalytic processes. this compound is an invaluable tool for probing the mechanisms of these reactions.

In Friedel-Crafts alkylation, an alkyl group is introduced onto an aromatic ring. By using methyl-¹³C-benzene as a starting material or a product standard, the source and fate of the methyl group can be unequivocally determined. For example, in transalkylation reactions catalyzed by zeolites, where an alkyl group is exchanged between two aromatic molecules, using ¹³C-labeled toluene can help differentiate between intermolecular alkyl-transfer mechanisms and those involving the formation of bulkier diaryl intermediates.

Dealkylation, the reverse of alkylation, is also readily studied with isotopic tracers. The removal of a ¹³C-labeled methyl group from a benzene (B151609) ring can be monitored to understand the conditions and mechanisms of this process. This is particularly relevant in catalytic cracking and other hydrocarbon transformations where the cleavage of carbon-carbon bonds is a key step. The analysis of products from reactions involving methyl-¹³C-benzene can reveal whether the dealkylation is a primary step or occurs subsequent to other rearrangements.

Application in Catalytic Reaction Pathway Analysis (e.g., Methanol-to-Hydrocarbons)

The conversion of methanol (B129727) to hydrocarbons (MTH) over zeolite catalysts is a complex process involving a "hydrocarbon pool" mechanism, where aromatic compounds act as co-catalysts and intermediates. The use of ¹³C-labeled compounds, including methyl-¹³C-benzene, has been pivotal in unraveling the intricate reaction network of the MTH process.

In a key experimental setup, ¹²C-benzene is co-reacted with ¹³C-methanol over a zeolite catalyst. The initial products are methylbenzenes with ¹³C-labeled methyl groups, effectively forming methyl-¹³C-benzene and its more highly methylated analogues in situ. By tracking the distribution of the ¹³C label in the olefin and aromatic products, researchers can deduce the dominant reaction pathways.

Kinetic Isotope Effect (KIE) Studies using this compound

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Measuring KIEs provides valuable insight into the rate-determining step and the structure of the transition state. Methyl-¹³C-benzene is used to measure carbon KIEs, which, although smaller than deuterium (B1214612) KIEs, offer crucial information about bonding changes at carbon centers.

Measurement and Interpretation of Primary and Secondary KIEs

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For a reaction involving the cleavage of the bond between the aromatic ring and the ¹³C-labeled methyl group, a primary ¹³C KIE (k₁₂/k₁₃ > 1) would be expected. The magnitude of this effect, typically in the range of 1.02 to 1.10 for carbon, can indicate the extent of bond breaking in the transition state.

A secondary KIE occurs when the isotopic substitution is at a bond that is not directly broken or formed in the rate-determining step. For example, in a reaction where a hydrogen atom on the ¹³C-labeled methyl group is abstracted, the ¹³C substitution would result in a secondary KIE. These effects are generally smaller than primary KIEs and can be either normal (k₁₂/k₁₃ > 1) or inverse (k₁₂/k₁₃ < 1). The interpretation of secondary KIEs can provide information about changes in hybridization or the steric environment at the labeled carbon atom in the transition state.

KIEs for reactions involving aromatic compounds have been measured in various contexts. For example, the KIEs for the gas-phase reactions of aromatic hydrocarbons with OH radicals have been studied, with values for toluene (methylbenzene) being reported. These studies help in understanding the atmospheric processing of these compounds.

Below is a table showing representative carbon kinetic isotope effects for reactions of various aromatic hydrocarbons.

| Reactant | Reaction with | KIE (k₁₂/k₁₃) |

| Benzene | OH radicals | 1.00753 ± 0.00050 |

| Toluene | OH radicals | 1.00595 ± 0.00028 |

| Ethylbenzene | OH radicals | 1.00434 ± 0.00028 |

| o-Xylene | OH radicals | 1.00427 ± 0.00005 |

| Toluene | Cl atoms | 1.00289 ± 0.00031 |

Note: KIE values are often reported in per mil (‰) notation, where ε = (KIE - 1) * 1000.

Correlation of KIEs with Transition State Structures

The magnitude of the KIE is directly related to the changes in vibrational frequencies of the bonds to the isotope between the ground state and the transition state. By comparing experimentally measured KIEs with values predicted from theoretical models of different possible transition states, chemists can deduce the most likely structure of the transition state.

For instance, a large primary ¹³C KIE for a dealkylation reaction involving methyl-¹³C-benzene would suggest a transition state where the C-C bond is significantly broken. Conversely, a small KIE would imply a transition state that more closely resembles the reactants (an "early" transition state) or the products (a "late" transition state) with less bond cleavage at the transition state.

Secondary KIEs are also powerful probes of transition state geometry. For example, a change in hybridization at the methyl carbon from sp³ in the reactant to a more sp²-like character in the transition state would lead to a predictable secondary KIE. This approach has been used extensively in studying nucleophilic substitution (Sₙ2) reactions, where KIEs at the α-carbon provide information about the symmetry of the transition state. Although not directly involving methyl-¹³C-benzene in the provided context, the principles are directly applicable to reactions where it is a reactant or product.

The combination of primary and secondary KIEs, often measured at multiple positions within a molecule, provides a detailed picture of the transition state structure, helping to distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways or the degree of synchronicity in bond-forming and bond-breaking processes.

Computational Chemistry and Theoretical Modeling of Methyl 13c Benzene Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For Methyl-¹³C-benzene, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311++G(d,p) or similar basis set, are employed to determine the optimized molecular geometry. nepjol.info These calculations typically show that the substitution of ¹²C with ¹³C in the methyl group has a negligible effect on the ground-state geometric parameters such as bond lengths and angles, due to the small mass difference.

However, the primary focus of DFT in this context is on the electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nepjol.info Studies on similar methyl-substituted benzenes have shown that the addition of methyl groups tends to decrease the energy gap compared to benzene (B151609), which can enhance conductivity and solubility.

The electronic properties of toluene (B28343) derivatives are influenced by the electron-donating nature of the methyl group. This leads to a destabilization of the HOMO and a slight stabilization of the LUMO, resulting in a smaller energy gap compared to benzene. This effect is not significantly altered by the presence of the ¹³C isotope in the methyl group.

| Property | Value |

|---|---|

| Total Energy (a.u.) | -271.09 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -0.19 |

| Energy Gap (eV) | 6.02 |

| Ionization Potential (eV) | 6.21 |

| Electron Affinity (eV) | 0.19 |

This table presents theoretical data for unlabeled toluene, which is expected to be nearly identical for Methyl-¹³C-benzene.

Ab Initio Methods for High-Level Quantum Chemical Analysis

For a more rigorous theoretical treatment, ab initio ("from the beginning") quantum chemistry methods are utilized. These methods, such as Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory, solve the electronic Schrödinger equation without empirical parameters, offering higher accuracy than DFT for certain properties.

High-level ab initio calculations, like CCSD(T), are often used to benchmark the results from less computationally expensive methods like DFT. For Methyl-¹³C-benzene, these methods can provide very accurate predictions of properties like electron correlation energies and thermochemical data. While the computational cost of these methods is high, they are invaluable for studying systems where electron correlation is particularly important. For instance, high-level quantum chemical methods have been used to systematically study the reaction kinetics of toluene with hydroxyl radicals, providing detailed insights into reaction barriers and product distributions.

Prediction and Benchmarking of Carbon-13 NMR Chemical Shifts

A significant application of computational chemistry for Methyl-¹³C-benzene is the prediction of its ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts are derived.

Theoretical calculations can predict the chemical shifts for all carbon atoms in the molecule. For Methyl-¹³C-benzene, the key prediction is the chemical shift of the labeled methyl carbon. These predicted values are then benchmarked against experimental data. The accuracy of these predictions depends on the level of theory, the basis set used, and whether solvent effects are included in the calculation. Studies have shown that for toluene, the experimental ¹³C NMR chemical shift for the methyl carbon is around 21-22 ppm. Computational models aim to reproduce this value with high accuracy.

Discrepancies between calculated and experimental shifts can often be rectified by applying linear scaling factors, which correct for systematic errors in the computational method. The development of extensive databases of experimental and calculated NMR data allows for the refinement of these scaling factors and the benchmarking of different computational methodologies.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift Range (ppm) |

|---|---|---|

| Methyl (¹³C-labeled) | 21.3 | 10 - 30 |

| C1 (ipso) | 137.9 | 125 - 150 |

| C2, C6 (ortho) | 129.3 | 125 - 150 |

| C3, C5 (meta) | 128.5 | 125 - 150 |

| C4 (para) | 125.6 | 125 - 150 |

Computational Studies of Reaction Pathways and Transition States Involving Methyl-13C-benzene

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving Methyl-¹³C-benzene, theoretical calculations can map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction barriers (activation energies) and reaction rates.

For example, the oxidation of toluene by hydroxyl (•OH) radicals is a key atmospheric reaction. Computational studies have explored the different possible pathways, including hydrogen abstraction from the methyl group and •OH addition to the aromatic ring. By calculating the energy of the transition state for each pathway, the preferred reaction mechanism can be identified. The isotopic labeling in Methyl-¹³C-benzene can be used to experimentally validate the predictions of these computational studies, for instance, by tracing the fate of the labeled carbon atom in the reaction products.

Similarly, the methylation of benzene and its derivatives is another area where computational studies have provided significant insights. These studies investigate the reaction mechanisms and energetics of adding methyl groups to the aromatic ring, which is relevant to various industrial processes.

Molecular Dynamics Simulations (where applicable to labeled systems)

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of Methyl-¹³C-benzene in different environments, such as in solution or as a neat liquid. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a force field that describes the inter- and intramolecular interactions.

For isotopically labeled systems like Methyl-¹³C-benzene, MD simulations can be particularly useful for studying phenomena where mass plays a role, such as diffusion and vibrational energy transfer. While the effect of the single ¹³C substitution on the bulk properties is likely to be small, MD can provide insights into the microscopic dynamics. For instance, MD simulations have been used to analyze the nuclear spin-rotation contribution to the NMR relaxation of methyl groups in various benzene derivatives, which is sensitive to molecular motion and structure.

Applications in Environmental and Biological Pathway Elucidation

Microbial Degradation and Biotransformation Pathways

Methyl-13C-benzene is instrumental in elucidating the mechanisms by which microorganisms degrade toluene (B28343), a common environmental pollutant. The use of 13C-labeled toluene enables the definitive tracking of its breakdown products and assimilation into microbial biomass.

The biodegradation of toluene can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with distinct enzymatic pathways for each. This compound has been pivotal in differentiating and understanding these pathways.

Under aerobic conditions, degradation is often initiated by mono- or dioxygenase enzymes that hydroxylate the aromatic ring or the methyl group. For instance, Pseudomonas putida F1 utilizes a dioxygenase to form cis-toluene dihydrodiol, while other bacteria employ monooxygenases to produce cresols. Studies using 13C-labeled toluene can confirm the incorporation of the labeled carbon into these initial intermediates and subsequent metabolites of the ring-fission pathways.

Anaerobic degradation, on the other hand, frequently commences with the addition of fumarate (B1241708) to the methyl group of toluene, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSS). This initial step is a key differentiator from aerobic pathways. The use of methyl-13C-labeled toluene allows for the direct tracing of the 13C atom into benzylsuccinate and its subsequent degradation products. Research has demonstrated significant carbon isotope fractionation during this process, which can be used to assess the extent of anaerobic toluene biodegradation in contaminated aquifers. Different anaerobic conditions, such as nitrate-reducing, sulfate-reducing, and methanogenic, can be investigated to understand the dominant degradation processes in various environments.

Table 1: Key Enzymes and Initial Reactions in Aerobic and Anaerobic Toluene Biodegradation

| Condition | Key Enzyme | Initial Reaction | Reference |

|---|---|---|---|

| Aerobic | Toluene Dioxygenase | Oxidation of the aromatic ring to form cis-toluene dihydrodiol | |

| Aerobic | Toluene Monooxygenase | Hydroxylation of the methyl group or the aromatic ring to form benzyl (B1604629) alcohol or cresols | |

| Anaerobic | Benzylsuccinate Synthase (BSS) | Addition of fumarate to the methyl group to form benzylsuccinate |

Stable isotope probing (SIP) with this compound is a powerful technique to identify which microorganisms in a complex community are actively assimilating carbon from toluene. By tracing the 13C label into cellular biomarkers such as phospholipid fatty acids (PLFAs), DNA, and proteins, researchers can link metabolic function to specific microbial taxa.

For example, in studies of contaminated soils and aquifers, the addition of 13C-labeled toluene has led to the enrichment of 13C in the PLFAs of specific bacterial populations, confirming their role in toluene degradation. This approach has been used to identify novel toluene degraders under various redox conditions. The pattern of 13C incorporation into different fatty acids can also provide insights into the metabolic pathways being used.

Metabolic flux analysis, which quantifies the rates of metabolic reactions, can also be enhanced by the use of 13C-labeled substrates. By analyzing the distribution of the 13C label in various intracellular metabolites, researchers can model the flow of carbon through the central metabolism of toluene-degrading organisms. This provides a detailed understanding of how these organisms derive energy and building blocks from the breakdown of toluene.

Table 2: Research Findings on Carbon Assimilation from 13C-Toluene

| Microbial Community/Organism | Key Finding | Biomarker Analyzed | Reference |

|---|---|---|---|

| Soil Microcosm | A specific population of bacteria was identified as the primary toluene degrader through 13C enrichment. | Phospholipid Fatty Acids (PLFAs) | |

| Sulfate-Reducing Consortium | Identified Desulfocapsa-related bacteria as the main toluene degraders. | Total Lipid Fatty Acids (TLFAs) and rRNA | |

| Aquifer Microcosm | Demonstrated the assimilation of toluene carbon into the biomass of indigenous microorganisms under in-situ conditions. | Phospholipid Fatty Acids (PLFAs) | |

| Pseudomonas sp. and Vahlkampfia sp. | Quantified the carbon flux from toluene to bacteria and then to a protist predator. | Phospholipid Fatty Acids (PLFAs) |

Environmental microcosms are controlled laboratory systems that simulate natural environments such as soil, sediment, or groundwater. The introduction of this compound into these microcosms allows for detailed investigations of its fate and the processes affecting it under conditions that closely mimic those in the field.

These studies have been crucial for verifying the biodegradation of toluene in contaminated sites and for assessing the potential for natural attenuation. By analyzing the isotopic composition of the remaining toluene and the newly formed biomass and CO2, researchers can quantify the extent of degradation and mineralization. In-situ microcosms, or "biotraps," containing 13C-labeled toluene can be deployed directly into contaminated aquifers to identify the indigenous microorganisms responsible for degradation under actual field conditions.

Microcosm studies using this compound have also been instrumental in studying the interactions within microbial communities during toluene degradation, including syntrophic relationships where the breakdown of toluene is a cooperative effort between different microbial species.

Carbon Assimilation and Metabolic Flux Analysis in Microorganisms

Plant Metabolism and Biosynthetic Pathway Research

The use of this compound in plant science is an emerging area with the potential to elucidate the uptake, transport, and metabolic fate of toluene in plants, a process relevant to phytoremediation. While research in this specific area is not as extensive as in microbial studies, the principles of isotopic tracing offer significant promise.

Studies have shown that various plant species can take up toluene from the atmosphere and soil. However, the precise metabolic pathways within the plant are not fully understood. It is hypothesized that plants can metabolize toluene, potentially through oxidation of the methyl group to a carboxyl group, followed by ring hydroxylation. The use of this compound would allow researchers to trace the 13C label through these proposed pathways, identifying the resulting metabolites and their distribution within the plant tissues.

Furthermore, in the context of phytoremediation, understanding the plant's biosynthetic pathways for secondary metabolites that may be involved in the detoxification of toluene is crucial. Research on the biosynthesis of compounds like gastrodin (B1674634) has suggested that toluene can be a precursor to 4-hydroxybenzaldehyde (B117250) (HBA), a key intermediate. While this was not demonstrated using labeled toluene, it highlights a potential application for this compound in tracing the synthesis of valuable plant-derived compounds. Future research combining 13C-labeling with advanced analytical techniques like transcriptomics and metabolomics could provide a comprehensive picture of how plants respond to and process toluene.

Fate and Transport Research in Environmental Systems Utilizing Isotopic Tracers

Isotopic tracers like this compound are invaluable for studying the fate and transport of contaminants in complex environmental systems such as aquifers and catchments. By introducing a compound with a distinct isotopic signature, scientists can track its movement, dispersion, and transformation.

In hydrogeology, the transport of toluene in groundwater can be affected by both physical processes like advection and dispersion, and biogeochemical processes like sorption and biodegradation. The use of 13C-labeled toluene allows for the deconvolution of these processes. For instance, a change in the isotopic composition of the residual toluene can be a clear indicator of biodegradation, as microorganisms often preferentially consume molecules with the lighter 12C isotope, leaving the remaining pool enriched in 13C.

Studies have used this principle to assess the natural attenuation of toluene plumes in contaminated aquifers. By combining concentration data with compound-specific isotope analysis (CSIA), it is possible to quantify the extent of in-situ biodegradation. Furthermore, controlled release experiments with 13C-labeled toluene in research aquifers can provide detailed information on transport parameters and degradation rates under realistic conditions. This information is critical for developing accurate models of contaminant transport and for designing effective remediation strategies.

Advanced Analytical Techniques for Quantitation and Profiling

Isotope Dilution Mass Spectrometry (ID-MS) for Trace Analysis

Isotope Dilution Mass Spectrometry (ID-MS) is a highly accurate and sensitive analytical technique for the quantification of trace-level compounds. This method relies on the use of an isotopically labeled version of the analyte as an internal standard. The isotopically labeled standard, in this case, Methyl-13C-benzene, is chemically identical to the analyte of interest, toluene (B28343), but has a different mass due to the incorporation of the 13C isotope. This allows for precise and accurate quantification, as the standard experiences the same chemical and physical processes as the analyte during sample preparation and analysis, correcting for any losses or variations.

Quantitative Analysis Using this compound as Internal Standard

This compound is an ideal internal standard for the quantitative analysis of toluene in various samples. In this approach, a known amount of this compound is added to the sample containing an unknown quantity of toluene. The sample is then processed and analyzed by mass spectrometry, which separates and detects the ions of both toluene and this compound based on their mass-to-charge ratio. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of toluene in the original sample can be accurately determined. This method effectively compensates for matrix effects and variations in instrument response, leading to highly reliable results.

A similar principle is applied using toluene-d8 (B116792) (perdeuterated toluene) as an internal standard for the analysis of toluene in whole blood by gas chromatography-mass spectrometry (GC-MS). This stable-isotope dilution method allows for the determination of toluene down to approximately 5 ng/mL, making it suitable for pharmacokinetic studies and biomonitoring of toluene exposure. The use of an isotopically labeled internal standard like this compound or toluene-d8 is crucial for achieving the high accuracy and precision required in these applications.

Table 1: Application of Isotope Dilution Mass Spectrometry for Toluene Quantification

| Analyte | Internal Standard | Matrix | Analytical Technique | Detection Limit | Reference |

| Toluene | Toluene-d8 | Whole Blood | GC-MS | ~5 ng/mL | |

| Toluene | This compound | General | MS | Not Specified | |

| BTEX | Not Specified | Drinking Water | Headspace Trap GC-MS | 0.02 ng/L (Toluene) | |

| Toluene | Not Specified | Lake Water | SPE-GC-MS | Not Specified |

Method Development and Validation for Environmental and Research Matrices

The development and validation of analytical methods using this compound as an internal standard are critical for ensuring the reliability of data from environmental and research samples. These matrices, such as drinking water, soil, and biological tissues, are often complex and can interfere with the analysis. Method validation typically involves assessing parameters like linearity, accuracy, precision, and the limit of detection.

For instance, methods for determining trace levels of benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in drinking water have been developed using headspace trap coupled with GC-MS. These methods aim to meet the stringent data quality objectives set by regulatory bodies. Similarly, solid-phase microextraction (HS-SPME) coupled to cryo-trap GC-MS has been optimized for analyzing BTEX in water at sub-ng/L levels, demonstrating the continuous effort to improve detection limits and method performance for environmental monitoring. The validation process ensures that the analytical method is fit for its intended purpose and provides accurate and reproducible results for the specific matrix being investigated.

Quantitative 13C NMR Spectroscopy with Internal Standards

Quantitative 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the concentration of specific carbon atoms within a molecule. While 1H NMR is more common for quantification due to its higher sensitivity, 13C NMR offers significantly larger chemical shift dispersion, which helps to resolve signals in complex mixtures where 1H signals might overlap. The integral of a 13C NMR signal is directly proportional to the concentration of that carbon, but achieving accurate quantification requires careful consideration of experimental parameters and the use of internal standards.

Development of Internal Referencing Protocols for Accurate Quantitation

The development of robust internal referencing protocols is essential for accurate quantitative 13C NMR. An internal standard is a compound added to the sample at a known concentration, and its signal is used as a reference to quantify the signals of the analyte. For quantitative 13C NMR, an ideal internal standard should have a simple spectrum with a sharp signal that does not overlap with any of the analyte signals.

While not specific to this compound, research on quantitative 13C NMR of complex biopolymers like lignin (B12514952) has led to the development of protocols using internal standards such as 1,3,5-trioxane (B122180) and pentafluorobenzene. These standards provide single, sharp, and non-overlapping signals that allow for facile integration and the determination of the absolute amounts of different structural features in the sample. The principles from these studies, including the importance of choosing an appropriate internal standard and optimizing acquisition parameters, are directly applicable to the use of this compound for quantitative 13C NMR. The use of an internal standard helps to account for variations in experimental conditions, ensuring the accuracy and reproducibility of the quantitative measurements.

Table 2: Comparison of NMR Nuclei for Quantitative Analysis

| Nucleus | Advantages | Disadvantages | Common Applications |

| 1H | High sensitivity, shorter acquisition times. | Small chemical shift range, signal overlap in complex mixtures. | Routine quantitative analysis. |

| 13C | Large chemical shift dispersion, resolves complex mixtures. | Low natural abundance and sensitivity, requires longer acquisition times or polarization transfer techniques. | Analysis of complex mixtures, structural elucidation. |

Position-Specific Isotope Analysis (PSIA) by NMR

Position-Specific Isotope Analysis (PSIA) by NMR is an advanced technique that provides information about the isotopic composition at specific atomic positions within a molecule. This "isotopic fingerprint" can reveal valuable information about the origin and synthetic history of a compound.

Isotope ratio monitoring by quantitative 13C NMR (irm-13C NMR) allows for the determination of 13C/12C ratios at natural abundance for individual carbon sites in a molecule with high precision. This technique has been successfully applied to various organic molecules to distinguish between samples from different origins. A novel approach in this field involves using an internal isotopic chemical reference, which simplifies the sample preparation protocol by eliminating the need for precise mass determination. The methodology, which has been demonstrated with vanillin (B372448) using dimethylsulfone as an internal standard, achieves an accuracy of less than 1‰.

The principles of PSIA by NMR are applicable to this compound. By analyzing the 13C NMR spectrum, it is possible to determine the isotopic enrichment at the methyl carbon position. This information can be used in various research applications, such as tracing metabolic pathways or authenticating the origin of toluene-containing products. The ability to obtain position-specific isotopic information provides a much higher level of detail compared to bulk isotope ratio analysis.

Future Directions and Emerging Research Avenues

Integration of Multi-Isotopic Labeling Approaches

The true potential of isotopic labeling is often realized when multiple isotopes are used in concert. Combining the 13C label in Methyl-13C-benzene with other stable isotopes, such as deuterium (B1214612) (2H), nitrogen-15 (B135050) (15N), or oxygen-18 (18O), allows researchers to simultaneously track different molecular fragments or probe multiple reaction sites.

Future research will likely focus on designing sophisticated multi-isotopic labeling strategies to unravel complex reaction mechanisms. For instance, in catalytic studies, using this compound alongside deuterated reactants can help elucidate kinetic isotope effects, providing detailed information about rate-determining steps. A study on the acetoxylation of toluene (B28343), for example, utilized isotopic tracers to gain detailed insights into individual reaction pathways. Similarly, mechanistic studies involving the methylation of toluene with 13C-labeled methanol (B129727) have demonstrated significant isotopic scrambling, indicating the formation of a complex hydrocarbon pool. The combination of deuterium and 13C labeling has also been instrumental in studying the gas-phase dissociation of complex cations, revealing intricate stepwise processes that would be invisible with a single label.

This multi-faceted approach is indispensable in fields like metabolomics and materials science, where it can trace molecular transformations with exceptional clarity. The development of these multi-labeling techniques will enable a more granular understanding of molecular dynamics and interactions.

Table 1: Potential Multi-Isotopic Labeling Schemes with this compound

| Secondary Isotope | Labeled Compound Example | Potential Research Application | Mechanistic Insight |

| Deuterium (²H) | Toluene-d8 (B116792) and Methyl-¹³C-benzene | Catalytic Hydrogenation/Dehydrogenation | Quantifying kinetic isotope effects to identify rate-limiting C-H bond activation steps. |

| Deuterium (²H) | Methyl-¹³C-benzene with deuterated co-reactants | Mechanistic Organic Chemistry | Tracing atom transfer pathways and distinguishing between competing reaction mechanisms. |

| Nitrogen-¹⁵N | Methyl-¹³C-benzene in reactions involving ¹⁵N-labeled reagents | Pharmaceutical Research, Environmental Chemistry | Tracking the fate of nitrogen-containing compounds in drug metabolism or pollutant degradation pathways. |

| Oxygen-¹⁸O | Methyl-¹³C-benzene in oxidation reactions with ¹⁸O₂ | Catalysis, Atmospheric Chemistry | Elucidating the role of lattice versus gaseous oxygen in catalytic oxidation processes. |

Development of Novel Spectroscopic Probes Based on this compound

The ¹³C nucleus is NMR-active, and its placement on the methyl group of toluene provides a clean, specific signal that can be used to probe local chemical environments. Future research is focused on leveraging this property to develop this compound into more advanced spectroscopic probes, particularly for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In NMR spectroscopy, the development of highly sensitive ¹³C-optimized probes, including those using high-temperature superconductors, is a key area of advancement. These next-generation probes can drastically reduce measurement times and allow for the detection of metabolites at much lower concentrations, overcoming the primary limitation of ¹³C NMR, which is its sensitivity. This enhanced sensitivity makes natural abundance and ¹³C-enriched studies more feasible, providing rich datasets for metabolomics and materials science. The specific ¹³C-label in this compound can be used to study molecular interactions, such as the binding of small molecules to larger complexes or the dynamics of molecules within porous materials, without the spectral crowding of proton (¹H) NMR.

Furthermore, methyl-specific isotopic labeling is a cornerstone for NMR studies of large proteins, where the introduction of [¹H,¹³C]-labeled methyl groups into a deuterated protein provides sensitive probes to study structure and dynamics up to the megadalton scale. While direct applications with this compound as a probe for proteins are less common, the principles of using ¹³C-methyl groups are well-established and could be adapted for studying protein-ligand interactions where toluene or similar aromatic compounds are involved.

Advanced Computational Tools for Complex Isotopic Systems

The interpretation of experimental data from isotopically labeled compounds is greatly enhanced by computational modeling. The future of research involving this compound will be increasingly intertwined with the development and application of advanced computational tools.

Density Functional Theory (DFT) calculations are becoming routine for predicting NMR chemical shifts with high accuracy. For this compound, this means that theoretical calculations can predict the ¹³C chemical shift of the methyl group under various conditions (e.g., in different solvents or interacting with other molecules), aiding in the interpretation of experimental spectra. researchgate.net Benchmark studies are continuously improving the accuracy of these predictions by optimizing the combination of density functionals and basis sets.

Beyond spectroscopy, computational modeling is essential for ¹³C-based metabolic flux analysis (¹³C-MFA). researchgate.net Software frameworks like OpenFLUX use the Elementary Metabolite Unit (EMU) approach to efficiently model isotopic labeling in complex metabolic networks. researchgate.netroyalsocietypublishing.org These tools can simulate how the ¹³C label from a tracer molecule would distribute throughout a network, allowing researchers to infer metabolic fluxes from experimental mass spectrometry data. researchgate.net As these computational tools become more powerful and user-friendly, they will enable more complex experimental designs and a deeper, more quantitative understanding of systems studied with tracers like this compound.

Table 2: Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for Toluene

| Carbon Atom | Experimental δ (ppm) in CDCl₃ | Predicted δ (ppm) - DFT Example¹ | Deviation (ppm) |

| Methyl-C | 21.5 | ~21-22 | < 1 |

| C1 (ipso) | 137.8 | ~138 | < 0.2 |

| C2/C6 (ortho) | 129.2 | ~129 | < 0.2 |

| C3/C5 (meta) | 128.3 | ~128 | < 0.3 |

| C4 (para) | 125.4 | ~125 | < 0.4 |

| ¹Note: Predicted values are illustrative, based on typical accuracies reported in the literature where deviations for ¹³C shifts are often within 1-3 ppm. The specific predicted value depends heavily on the level of theory (functional/basis set) and solvent model used. |

Emerging Applications in Advanced Materials Research

Isotopically labeled compounds are crucial for advancing materials science, offering insights into material structure, degradation, and performance. this compound is emerging as a valuable tool in this field, particularly for studying polymers and porous materials.

In polymer science, ¹³C-labeled monomers or initiators are used to investigate polymerization mechanisms. this compound can be used as a labeled solvent or probe molecule to study polymer synthesis, helping to understand solvent effects on polymer structure and properties like the degree of branching in hyperbranched polyesters. Its distinct NMR signal can report on the interactions between the solvent and the growing polymer chains.

Another promising area is the study of porous materials like Metal-Organic Frameworks (MOFs) and zeolites. Toluene is often used as a guest molecule to probe the internal structure and surface properties of these materials. By using this compound, researchers can employ solid-state NMR to study the confinement, orientation, and dynamics of toluene molecules within the pores. This provides critical information for designing materials with tailored properties for applications in catalysis, separations, and gas storage. The use of isotopic tracers in conjunction with techniques like atom probe tomography is also a new frontier for understanding diffusion and reactions at the atomic level in materials.

Q & A

Basic Research Questions

Q. How should Methyl-¹³C-benzene be synthesized and characterized to ensure isotopic purity and reproducibility?

- Methodological Answer :

- Synthesis : Use deuteration and isotopic labeling protocols to ensure ¹³C incorporation at the methyl group. For example, deuterated toluene derivatives (e.g., toluene-d₈) can serve as precursors for controlled isotopic enrichment .

- Characterization : Employ high-resolution NMR (e.g., ¹H-¹³C heteronuclear correlation spectroscopy) to confirm isotopic labeling and purity. Provide full experimental details, including solvent, instrument parameters, and reference standards, as per journal guidelines for reproducibility .

- Purity Validation : Report melting/boiling points (e.g., -93°C melting point, 110–111°C boiling point) and compare with literature values . Include chromatographic data (e.g., HPLC retention times) and mass spectrometry (MS) to verify molecular weight (93.13 g/mol) .

Q. What are the critical safety considerations when handling Methyl-¹³C-benzene in laboratory settings?

- Methodological Answer :

- Hazard Identification : Although Methyl-¹³C-benzene is not classified as hazardous under standard protocols, follow general aromatic hydrocarbon safety practices. Use fume hoods to minimize inhalation risks and avoid ignition sources due to its low flash point (40°F) .

- Emergency Protocols : In case of exposure, rinse skin/eyes with water and seek medical consultation. Provide Safety Data Sheets (SDS) with isotopic-specific handling guidelines, even if not legally mandated .

Q. What key spectral data are essential for reporting Methyl-¹³C-benzene in publications?

- Methodological Answer :

- NMR : Include ¹H and ¹³C NMR chemical shifts (e.g., δ 7.27–7.41 ppm for aromatic protons) and coupling constants. For isotopic verification, use 2D NOESY or HSQC spectra to confirm ¹³C incorporation .

- Mass Spectrometry : Highlight the molecular ion peak (m/z 93.13) and isotopic abundance ratios to validate ¹³C enrichment .

Advanced Research Questions

Q. How can advanced NMR techniques like methyl-TROSY improve structural analysis of Methyl-¹³C-benzene in complex macromolecular systems?

- Methodological Answer :

- Deuterated Samples : Use perdeuterated, methyl-protonated samples to reduce spin diffusion and enhance sensitivity in 4D ¹H-¹³C NOESY experiments. Optimize sparse data sampling and multidimensional decomposition (MDD) to resolve ambiguities in NOE assignments .

- Methyl-TROSY : Leverage the slow relaxation properties of methyl groups in deuterated environments to achieve high-resolution spectra for large proteins or supramolecular complexes .

Q. How should researchers address contradictions in experimental data involving Methyl-¹³C-benzene, such as inconsistent isotopic enrichment ratios?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, MS, and IR). For isotopic discrepancies, re-examine synthesis protocols for incomplete deuteration or side reactions .

- Statistical Analysis : Apply error-propagation models to quantify uncertainties in isotopic labeling efficiency. Use Bayesian methods to assess the reliability of conflicting datasets .

Q. What strategies ensure reproducibility of Methyl-¹³C-benzene experiments across different laboratories?

- Methodological Answer :

- Detailed Protocols : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by documenting synthesis steps, purification methods, and instrument calibration in the main text or supplementary materials .

- Open Data Practices : Share raw NMR/MS files in public repositories (e.g., Zenodo) and cite primary literature for known compounds to enable direct comparisons .

Q. How can researchers optimize literature reviews to identify gaps in Methyl-¹³C-benzene applications?

- Methodological Answer :

- Database Searches : Use SciFinder and Reaxys to filter studies by isotopic labeling, reaction type, and analytical methods. Prioritize primary sources over reviews to avoid secondary biases .

- Critical Appraisal : Assess the validity of methodologies in prior studies (e.g., purity checks, control experiments) to identify under-explored areas, such as kinetic isotope effects in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro